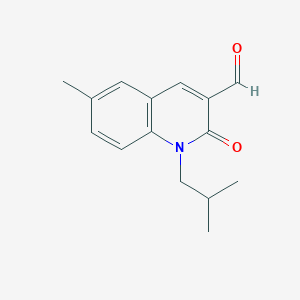

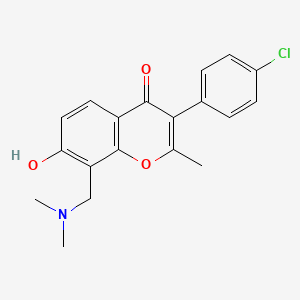

6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

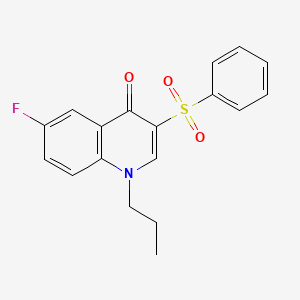

“6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the introduction of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The compound contains a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring. Additionally, it has various substituents including a methyl group, a 2-methylpropyl group, a carbonyl group (C=O), and an aldehyde group (CHO) .Chemical Reactions Analysis

As a quinoline derivative, this compound might participate in various chemical reactions. For instance, the aldehyde group could undergo nucleophilic addition reactions, and the carbonyl group could be involved in reduction or oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Flavor Compounds in Foods

Branched aldehydes, such as those derived from quinoline compounds, are significant in the flavor profile of many food products. The production and breakdown pathways of these aldehydes from amino acids, their metabolic conversions, and the impact on food flavor have been extensively reviewed. This knowledge is crucial for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).

Treatment of Organic Pollutants

The degradation of recalcitrant organic pollutants in wastewater through enzymatic methods, enhanced by redox mediators, is a significant area of research. Enzymes like laccases and peroxidases, in the presence of redox mediators, have been exploited for this purpose, highlighting the potential for quinoline derivatives to act as redox mediators or substrates in these processes (Husain & Husain, 2007).

Anticancer and Therapeutic Applications

Tetrahydroisoquinolines, a class of compounds related to quinoline derivatives, have been identified for their therapeutic activities, particularly in cancer treatment. The U.S. FDA approval of trabectedin for soft tissue sarcomas underlines the importance of this scaffold in drug discovery (Singh & Shah, 2017).

Antioxidant Activity

The evaluation of synthetic phenolic antioxidants (SPAs) for their environmental occurrence, human exposure, and toxicity underscores the relevance of compounds like "6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde" in understanding antioxidant mechanisms and potential health impacts (Liu & Mabury, 2020).

Allergic Contact Dermatitis and Preservatives

Research into preservatives, particularly those known to cause skin sensitization and contact allergy, indicates the ongoing need to explore alternative compounds with better safety profiles. This suggests a potential area of application for quinoline derivatives in developing safer preservatives (Deza & Giménez-Arnau, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10(2)8-16-14-5-4-11(3)6-12(14)7-13(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPQJZHXWMLMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)

![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)

![2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/no-structure.png)